3-Hydroxy-2,2-dimethylbutanoic acid, also known as 3-hydroxy-2,2-dimethylbutyric acid, is a monocarboxylic acid with the chemical formula C6H12O3 and a molecular weight of 132.16 g/mol. It is a white, crystalline solid that is soluble in water and methanol. PubChem, 3-Hydroxy-2,2-dimethylbutanoic acid: )
While the specific biological functions of 3-Hydroxy-2,2-dimethylbutanoic acid remain under investigation, research suggests potential roles in various areas:
3-Hydroxy-2,2-dimethylbutanoic acid is a branched-chain hydroxy acid with the molecular formula and a molecular weight of 132.16 g/mol. It is characterized by a hydroxyl group at the 3-position and two methyl groups at the 2-position, which contribute to its unique chemical properties. This compound is known for its role in various biochemical pathways, particularly in the metabolism of fatty acids and branched-chain amino acids, influencing cellular processes and metabolic functions .
3-Hydroxy-2,2-dimethylbutanoic acid exhibits significant biological activity:
At the molecular level, this compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it may inhibit certain dehydrogenases, affecting fatty acid oxidation. Its localization within cells is primarily in the cytoplasm and mitochondria, where it participates in metabolic processes.
3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through several methods:
In industrial settings, large-scale production typically involves robust oxidation reactions using controlled conditions to ensure high yield and purity of the final product.
3-Hydroxy-2,2-dimethylbutanoic acid finds applications in various fields:
Research on interaction studies indicates that 3-Hydroxy-2,2-dimethylbutanoic acid interacts with several enzymes involved in metabolic pathways. These interactions can alter enzyme activity and influence metabolic rates. Understanding these interactions is crucial for elucidating its potential therapeutic effects in metabolic diseases.
The uniqueness of 3-hydroxy-2,2-dimethylbutanoic acid lies in its specific structural features—two methyl groups at the 2-position and a hydroxyl group at the 3-position—resulting in distinct chemical and physical properties that enhance its utility in research and industrial applications .
3-Hydroxy-2,2-dimethylbutanoic acid possesses the molecular formula C₆H₁₂O₃ with a molecular weight of 132.16 grams per mole [1] [6] [9]. The compound features a carboxylic acid functional group (-COOH) attached to a quaternary carbon center at position 2, which bears two methyl substituents [1] [21]. The hydroxyl group is positioned at carbon 3, creating a branched-chain hydroxy acid structure .
The International Union of Pure and Applied Chemistry name for this compound is 3-hydroxy-2,2-dimethylbutanoic acid, with the InChI identifier InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9) [6] [21]. The canonical Simplified Molecular Input Line Entry System representation is CC(O)C(C)(C)C(O)=O [1] [6].
Conformational analysis reveals that the molecule adopts specific three-dimensional arrangements due to the presence of both the quaternary carbon center and the hydroxyl group [7]. The two methyl groups at position 2 create steric hindrance that influences the overall molecular conformation [39]. Computational studies suggest that the hydroxyl group can participate in intramolecular hydrogen bonding with the carboxyl oxygen, stabilizing certain conformational states [40].
The compound contains one chiral center at carbon 3, where the hydroxyl group is attached [5] [23]. This stereogenic center gives rise to two possible enantiomers: the (3R) and (3S) configurations [22]. The (3R)-3-hydroxy-2,2-dimethylbutanoic acid represents one of these stereoisomeric forms, characterized by the specific spatial arrangement of substituents around the chiral carbon [22].
Stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, methyl substituent, and the quaternary carbon-containing chain are ranked according to atomic number and connectivity . The absolute configuration significantly influences the compound's biological activity and chemical reactivity [24].
In synthetic preparations, 3-hydroxy-2,2-dimethylbutanoic acid often exists as a racemic mixture containing equal proportions of both (3R) and (3S) enantiomers [24]. Resolution of these racemic mixtures can be achieved through various methods including kinetic resolution using chiral catalysts [24].
Asymmetric synthesis approaches have been developed to obtain enantiomerically pure forms of the compound [22]. These methods utilize chiral auxiliaries or asymmetric catalysis to selectively produce one enantiomer over the other [24]. The selectivity factors in kinetic resolution studies have reached values exceeding 250, demonstrating highly efficient separation of the enantiomers [24].
The melting point of 3-hydroxy-2,2-dimethylbutanoic acid has been reported as 30-34°C [10] [15]. The compound typically exists as a powder or crystalline solid at room temperature [15]. The relatively low melting point reflects the molecular size and intermolecular forces present in the solid state.
Crystallographic analysis reveals that the molecules form specific packing arrangements in the solid state, influenced by hydrogen bonding between carboxyl groups and hydroxyl functionalities [7]. The crystal structure exhibits hydrogen bonding motifs that contribute to the overall stability of the crystalline form [7].
The boiling point of 3-hydroxy-2,2-dimethylbutanoic acid is 241.5°C at standard atmospheric pressure (760 mmHg) [9]. This relatively high boiling point compared to simple alkyl carboxylic acids reflects the presence of both hydroxyl and carboxyl functional groups, which participate in extensive hydrogen bonding [9].
The elevated boiling point indicates strong intermolecular interactions that must be overcome during the liquid-to-vapor phase transition [17]. Comparison with structurally related compounds shows that the presence of the tertiary carbon center and hydroxyl group significantly influences the thermal properties [12].
The density of 3-hydroxy-2,2-dimethylbutanoic acid is reported as 1.1 grams per cubic centimeter [9] [17]. This value is consistent with other hydroxy carboxylic acids and reflects the molecular packing efficiency in the liquid state [27].
The density measurement provides important information for volumetric calculations and indicates that the compound is denser than water [9]. This physical property is relevant for separation processes and formulation considerations [17].
The refractive index of 3-hydroxy-2,2-dimethylbutanoic acid is 1.459 [9] [17]. This optical property reflects the compound's ability to bend light and is related to its molecular polarizability and electron density distribution [19].
The refractive index value falls within the typical range for organic carboxylic acids and provides a useful physical constant for compound identification and purity assessment [19]. This parameter is particularly valuable in analytical chemistry applications [9].
The flash point of 3-hydroxy-2,2-dimethylbutanoic acid is 114.1°C [9] [17]. This temperature represents the lowest point at which the compound produces sufficient vapor to form an ignitable mixture with air under standard testing conditions [17].
The relatively high flash point indicates that the compound has low volatility at ambient temperatures and poses reduced fire hazards compared to more volatile organic compounds [9]. This property is important for safe handling and storage considerations [17].
At 25°C, 3-hydroxy-2,2-dimethylbutanoic acid exhibits a vapor pressure of 0.00616 mmHg [9] [17]. This low vapor pressure confirms the compound's low volatility at room temperature [9].
The minimal vapor pressure indicates that the compound will have limited evaporation under normal atmospheric conditions [17]. This property influences environmental fate, workplace exposure potential, and analytical sample preparation procedures [9].
3-Hydroxy-2,2-dimethylbutanoic acid exhibits typical carboxylic acid behavior with acidic properties arising from the carboxyl functional group [27] [32]. The compound can donate a proton from the carboxyl group, forming the corresponding carboxylate anion [32].
The acid dissociation constant (pKa) for carboxylic acids typically ranges from 3 to 5 [32] [34]. Based on structural similarity to other hydroxy carboxylic acids, the pKa of 3-hydroxy-2,2-dimethylbutanoic acid is estimated to be approximately 3.9 [27]. The presence of the hydroxyl group and branched alkyl substituents influences the acidity through inductive effects [32].
The compound undergoes typical acid-base reactions, including neutralization with bases to form salts [31]. The carboxylate form exhibits different solubility characteristics compared to the neutral acid form [32].
The molecule contains two reactive functional groups: the carboxyl group and the hydroxyl group [33] [35]. The carboxyl functionality can participate in esterification reactions with alcohols to form esters [13] [36]. These reactions typically require acid catalysis or activating agents [35].
The hydroxyl group at position 3 can undergo typical alcohol reactions including oxidation to form ketones or aldehydes [28] [35]. The secondary alcohol nature of this hydroxyl group makes it susceptible to oxidation by various reagents including chromium-based oxidants [35].
Both functional groups can participate in condensation reactions and serve as sites for chemical modification [33]. The alpha-hydroxy acid structure classifies this compound within a group known for specific biological and chemical reactivity patterns [33].
3-Hydroxy-2,2-dimethylbutanoic acid possesses significant hydrogen bonding capabilities due to the presence of both hydroxyl and carboxyl functional groups [40]. The compound can act as both a hydrogen bond donor and acceptor [33].
Intramolecular hydrogen bonding can occur between the hydroxyl group and the carboxyl oxygen, stabilizing specific molecular conformations [37] [40]. This internal hydrogen bonding influences the compound's physical properties and reactivity [40].
Intermolecular hydrogen bonding occurs in both liquid and solid phases, contributing to the relatively high boiling point and specific crystal packing arrangements [40]. These interactions play crucial roles in determining solubility patterns and phase behavior [33].
Solvent Type | Solubility Characteristics |
---|---|
Water | Moderate solubility due to hydrogen bonding capabilities [29] [33] |
Polar Organic Solvents | Good solubility in methanol and ethanol [16] |
Nonpolar Solvents | Limited solubility in hydrocarbons [29] |
The solubility profile of 3-hydroxy-2,2-dimethylbutanoic acid reflects its dual hydrophilic and hydrophobic character [29]. The carboxyl and hydroxyl groups provide hydrophilic character through hydrogen bonding with polar solvents [33]. Conversely, the branched alkyl portion contributes hydrophobic character [29].
Water solubility is enhanced by the ability of both functional groups to form hydrogen bonds with water molecules [33]. The compound shows increased solubility in polar organic solvents such as methanol compared to water [16]. The branched nature of the alkyl chain reduces water solubility compared to linear analogues [29].